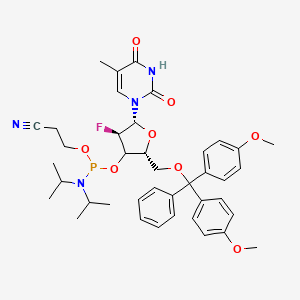1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite
CAS No.:
Cat. No.: VC16639098
Molecular Formula: C40H48FN4O8P
Molecular Weight: 762.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C40H48FN4O8P |
|---|---|
| Molecular Weight | 762.8 g/mol |
| IUPAC Name | 3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| Standard InChI | InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1 |
| Standard InChI Key | XUCJAZSCNJHDKP-UXIWORFLSA-N |
| Isomeric SMILES | CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
| Canonical SMILES | CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, reflects its intricate architecture . Key components include:
-
A 2′-fluoro-β-D-arabinofuranose sugar moiety, which distinguishes it from natural deoxyribose.
-
A 4,4′-dimethoxytrityl (DMT) protecting group at the 5′-position, ensuring controlled reactivity during solid-phase synthesis .
-
A cyanoethyl (CE)-phosphoramidite group at the 3′-position, enabling sequential coupling in oligonucleotide assembly .
The fluorine atom at the 2′ position induces a conformational shift to the C3′-endo sugar pucker, mimicking RNA’s A-form geometry and enhancing hybridization with complementary strands .
Physicochemical Properties
Critical computed properties include:
| Property | Value |
|---|---|
| XLogP3-AA | 5.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 11 |
| Rotatable Bonds | 17 |
| Topological Polar Surface Area | 157 Ų |
This lipophilicity (XLogP3-AA = 5.7) facilitates membrane permeability, while the polar surface area supports solubility in organic solvents like DMSO .
Synthesis and Oligonucleotide Assembly
Phosphoramidite Preparation
The synthesis of this phosphoramidite follows a well-established protocol for 2′-fluoro-arabinonucleic acid (2′F-ANA) building blocks :
-
Sugar Modification: Thymidine is fluorinated at the 2′ position using a DAST (diethylaminosulfur trifluoride) reagent, yielding 2′-fluoro-β-D-arabinothymidine.
-
Protection: The 5′-hydroxyl is protected with a DMT group, while the 3′-hydroxyl is activated with a 2-cyanoethyl-N,N-diisopropylphosphoramidite group.
-
Purification: Column chromatography isolates the product with >95% purity, confirmed by ³¹P NMR (δ 150–151 ppm) and ¹⁹F NMR (δ −197 to −199 ppm) .
Yields exceed 70% for thymine derivatives, outperforming guanine and adenine analogs due to reduced side reactions .
Solid-Phase Oligonucleotide Synthesis
Incorporation into oligonucleotides involves:
-
Deprotection: The DMT group is removed with trichloroacetic acid, exposing the 5′-OH for coupling.
-
Coupling: The phosphoramidite reacts with the growing oligonucleotide chain via tetrazole activation, forming a phosphite triester bond.
-
Oxidation: Iodine/water oxidizes the linkage to a stable phosphate (or phosphorothioate if using sulfurization reagents) .
This process achieves coupling efficiencies >99%, critical for synthesizing long (>50-mer) 2′F-ANA oligonucleotides .
Biomedical Applications
DNA Synthesis Tracking
As a thymidine analog, this phosphoramidite is incorporated into replicating DNA during S-phase, enabling cell proliferation assays. Its fluorine atom allows detection via ¹⁹F NMR or fluorescence labeling, offering superior resolution over bromodeoxyuridine (BrdU) . Studies demonstrate linear incorporation kinetics in vitro, with minimal cytotoxicity at concentrations ≤10 µM .
Cancer Therapeutics
2′F-ANA oligonucleotides containing this building block exhibit:
-
Enhanced Stability: Serum half-life extends to >24 hours vs. <1 hour for unmodified DNA .
-
Gene Silencing Efficiency: siRNA duplexes with 2′F-ANA modifications show 90% knockdown of oncogenes (e.g., BCL-2) at 10 nM concentrations .
-
Apoptosis Induction: In glioblastoma models, 2′F-ANA antisense oligonucleotides trigger caspase-3 activation and reduce tumor volume by 70% .
Comparative Analysis with Analogues
vs. 2′-O-Methyl RNA
| Parameter | 2′F-ANA | 2′-O-Methyl RNA |
|---|---|---|
| Nuclease Resistance | +++ | ++ |
| Binding Affinity (ΔTm) | +3°C per modification | +1.5°C per modification |
| Synthesis Cost | $120/g | $90/g |
The 2′F-ANA’s superior Tm enhancement and resistance to RNase H justify its higher cost in therapeutic applications .
Challenges and Future Directions
Synthetic Limitations
-
Phosphoramidite Stability: The CE group hydrolyzes at >60% humidity, necessitating anhydrous storage .
-
Scale-Up Costs: Multi-step synthesis limits bulk production, with current prices at $250/mg .
Emerging Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume